
Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate
Vue d'ensemble
Description
“Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate” is a chemical compound with the molecular formula C10H8N2O3 . It is a type of heterocyclic compound, which means it contains atoms of at least two different elements in its rings .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles, including “Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate”, often involves the condensation of appropriate heteroaryl/aryl/aliphatic carboxylic acids in the presence of phosphorous oxychloride .Molecular Structure Analysis
The molecular structure of “Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate” consists of a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms . This structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involving “Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate” can be complex. For instance, when the 5-position of the 1,2,4-oxadiazole derivative is replaced by chloromethyl, the nematocidal activity of the 1,2,4-oxadiazole derivative against B. xylophilus was found to be better than that of the bromomethyl-substituted compound .Physical And Chemical Properties Analysis
“Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate” has a molecular weight of 204.19 . More specific physical and chemical properties such as boiling point, density, etc., are not available in the search results.Applications De Recherche Scientifique
Anticancer Activity
1,2,4-Oxadiazole derivatives have been found to exhibit diverse biological activities, including anticancer properties. These compounds can be designed to target specific cancer cells or pathways involved in tumor growth and metastasis .
Anti-inflammatory and Analgesic Properties
These derivatives also show promise in treating inflammation and pain. Their anti-inflammatory and analgesic effects make them potential candidates for new pain relief medications .
Antimicrobial Activity
The antimicrobial activity of 1,2,4-oxadiazole derivatives includes antibacterial and antifungal properties. They could be used to develop new antibiotics or antifungal agents .
Antiviral Applications
Some 1,2,4-oxadiazole compounds have shown antiviral activity, suggesting potential use in treating viral infections or as part of antiviral drug development .
Antidepressant Effects
The structure of 1,2,4-oxadiazoles has been linked to antidepressant effects. This opens up research avenues for new treatments for depression .
Anti-insomnia Potential
Given their central nervous system activity, these compounds may have applications in treating sleep disorders such as insomnia .
Anti-Alzheimer’s Research
The potential neuroprotective properties of 1,2,4-oxadiazole derivatives could be harnessed in the development of treatments for neurodegenerative diseases like Alzheimer’s .
Antiangiogenic Activity
These compounds may inhibit the formation of new blood vessels (angiogenesis), which is crucial in cancer treatment as it can prevent tumors from receiving nutrients and oxygen necessary for their growth .
Each application mentioned above represents a unique field where Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate could have significant scientific research implications. Further studies and clinical trials would be necessary to fully understand and harness these potentials.
MDPI - Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery MDPI - Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine [Springer - Synthesis and antimicrobial activity of some new 3– 5- (4 … BMC Chemistry - Design, synthesis, and biological activity of novel 1,2,4-oxadiazole …
Mécanisme D'action
Target of Action
1,2,4-oxadiazoles, a class of compounds to which this molecule belongs, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .
Mode of Action
It’s worth noting that 1,2,4-oxadiazoles have been studied for their interaction with various targets, leading to changes in cellular processes .
Biochemical Pathways
Related 1,2,4-oxadiazoles have been reported to interfere with pathways associated with bacterial virulence .
Result of Action
Related 1,2,4-oxadiazoles have shown potential as anti-infective agents .
Orientations Futures
The future directions for “Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate” and similar compounds could involve further refinement of 1,2,4-oxadiazole as anti-infective agents . The resistance to antibiotics has become a threat to the world in the absence of effective anti-infective therapeutics with the demand for new hybrid drugs acting against resistant microorganisms .
Propriétés
IUPAC Name |
methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-14-10(13)9-11-8(12-15-9)7-5-3-2-4-6-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTGDVOKVOUFRCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=NO1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00586157 | |
| Record name | Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00586157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate | |
CAS RN |
259150-97-5 | |
| Record name | Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00586157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



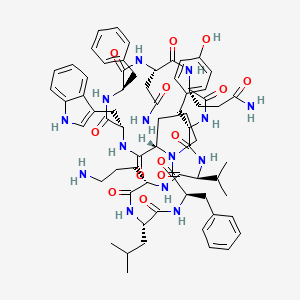

![1-[(4-Phenoxyphenyl)amino]anthraquinone](/img/structure/B1627087.png)
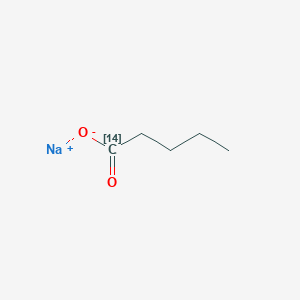

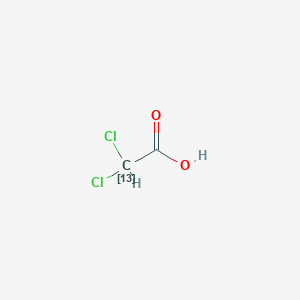

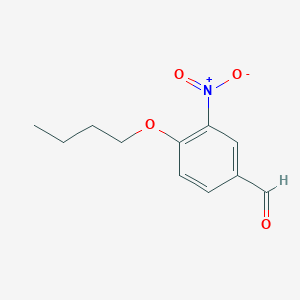
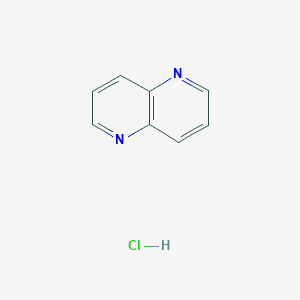

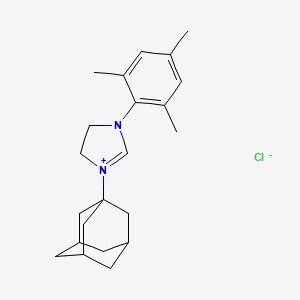
![[2,7-Bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-9H-fluoren-9-yl]methyl carbonochloridate](/img/structure/B1627102.png)

![4-[3-(Perfluorooctyl)-1-propyloxy]benzyl alcohol](/img/structure/B1627104.png)